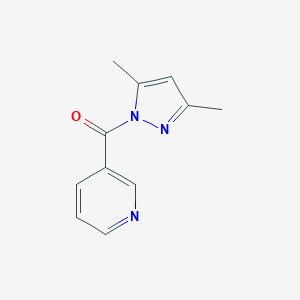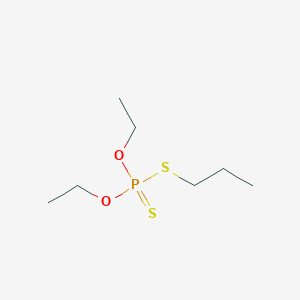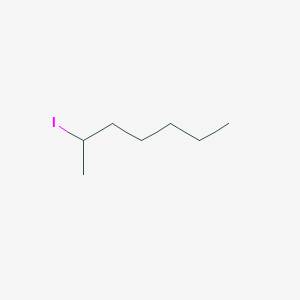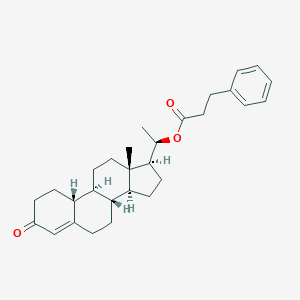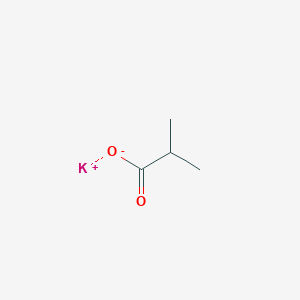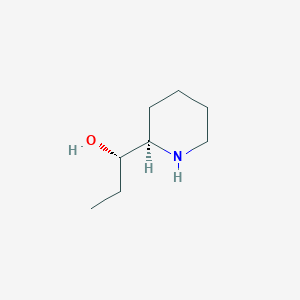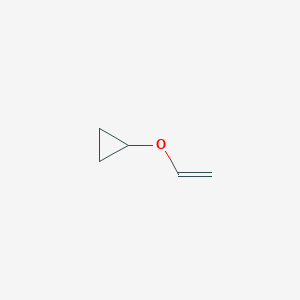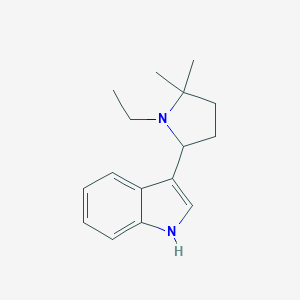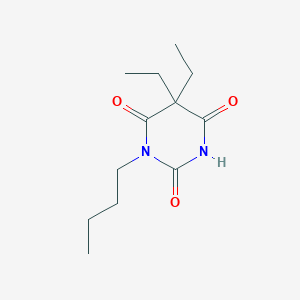
N-n-Butylbarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-n-Butylbarbital, also known as butabarbital, is a barbiturate derivative that has been used as a sedative and hypnotic agent. It was first synthesized in the early 1900s and has since been used in various medical applications.
Mécanisme D'action
Barbiturates such as N-n-Butylbarbital act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Barbiturates bind to specific sites on GABA receptors, increasing the activity of GABA and leading to sedative and hypnotic effects.
Effets Biochimiques Et Physiologiques
N-n-Butylbarbital has been shown to have sedative, hypnotic, and anticonvulsant effects. It can induce sleep and reduce anxiety and tension. However, it can also cause respiratory depression, which can be fatal in high doses. N-n-Butylbarbital has been shown to have a long half-life, which can lead to accumulation in the body and increased risk of overdose.
Avantages Et Limitations Des Expériences En Laboratoire
N-n-Butylbarbital has been used in animal studies to investigate the effects of barbiturates on the central nervous system. It has been shown to be effective in inducing sleep and reducing anxiety in animal models. However, its use in laboratory experiments is limited by its potential for toxicity and the risk of overdose.
Orientations Futures
Future research on N-n-Butylbarbital could focus on developing safer and more effective barbiturate derivatives for use in medical applications. In addition, studies could investigate the potential for N-n-Butylbarbital to be used as a tool to study the mechanisms of action of barbiturates and their effects on the central nervous system. Finally, research could focus on developing alternative therapies for sleep disorders and anxiety that do not rely on barbiturates.
Conclusion
In conclusion, N-n-Butylbarbital is a barbiturate derivative that has been used in scientific research to study the effects of barbiturates on the central nervous system. It has sedative, hypnotic, and anticonvulsant effects but can also cause respiratory depression and has a long half-life. Future research could focus on developing safer and more effective barbiturate derivatives and alternative therapies for sleep disorders and anxiety.
Méthodes De Synthèse
N-n-Butylbarbital can be synthesized by reacting malonic acid with urea to form barbituric acid, which is then reacted with n-butylamine in the presence of a base such as sodium hydroxide. The resulting product is N-n-Butylbarbital, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-n-Butylbarbital has been used in scientific research as a tool to study the effects of barbiturates on the central nervous system. It has been used in animal studies to investigate the mechanisms of action of barbiturates and their effects on sleep and wakefulness. In addition, N-n-Butylbarbital has been used in studies on the development of tolerance and dependence to barbiturates.
Propriétés
Numéro CAS |
15517-26-7 |
|---|---|
Nom du produit |
N-n-Butylbarbital |
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
1-butyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17/h4-8H2,1-3H3,(H,13,15,17) |
Clé InChI |
RAMUEMRVQRRPDR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
SMILES canonique |
CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Autres numéros CAS |
15517-26-7 |
Synonymes |
N-n-butylbarbital |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



